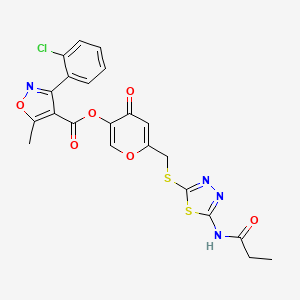

4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Description

Properties

IUPAC Name |

[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN4O6S2/c1-3-17(29)24-21-25-26-22(35-21)34-10-12-8-15(28)16(9-31-12)32-20(30)18-11(2)33-27-19(18)13-6-4-5-7-14(13)23/h4-9H,3,10H2,1-2H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZPYMNMQRFESET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate represents a complex organic structure that integrates multiple functional groups, which may contribute to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 524.6 g/mol. The structural features include:

- Pyran ring : Known for its role in various biological activities.

- Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory properties.

- Isosazole component : Potentially enhances the compound's interaction with biological targets.

This unique combination of functional groups suggests a potential for synergistic effects in biological activity.

Antimicrobial Activity

Research indicates that derivatives containing thiadiazole rings exhibit significant antimicrobial properties. The incorporation of the 5-propionamido-thiadiazole structure into the compound enhances its effectiveness against various microbial strains. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can significantly influence interaction strength and specificity towards microbial targets.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory activity. Similar compounds have shown effectiveness in inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are crucial in the inflammatory response. In vitro studies have indicated moderate inhibitory activity against COX-II, with IC50 values ranging from 0.52 to 22.25 μM for related compounds . This positions the compound as a candidate for further exploration in anti-inflammatory therapies.

Antitumor Activity

The presence of the pyran and thiadiazole rings also suggests potential antitumor activity. Studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, including HeLa cells. The increased lipophilicity and interaction with biological targets contribute to enhanced cytotoxicity .

Research Findings and Case Studies

The biological activity of This compound is likely mediated through:

- Enzyme Inhibition : Interaction with COX enzymes to reduce inflammatory mediators.

- Cellular Interaction : Altering cellular pathways leading to apoptosis in cancer cells.

- Antimicrobial Mechanisms : Disruption of microbial cell integrity or metabolic processes.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated efficacy against various pathogens. The thiadiazole component is known for its antimicrobial properties, suggesting that this compound could be effective as an antibacterial or antifungal agent .

- Enzyme Inhibition : The compound's structure may allow it to interact with specific enzymes, potentially acting as an inhibitor. For instance, studies have indicated that derivatives can modulate nitric oxide synthase activity, which is relevant in many physiological processes and disease states .

- Cancer Research : The unique arrangement of functional groups may enable the compound to target cancer cells selectively. Preliminary studies suggest that modifications on the thiadiazole and pyran rings can influence interaction strength and specificity with biological targets such as receptors involved in cancer progression .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of similar pyran-thiadiazole derivatives found that modifications significantly enhanced their activity against Gram-positive and Gram-negative bacteria. The findings suggest that the incorporation of a propionamido group can improve solubility and bioavailability, making these compounds more effective as therapeutic agents .

Case Study 2: Enzyme Interaction Studies

Research focused on enzyme inhibition has shown that compounds with structural similarities can effectively inhibit nitric oxide synthase. This inhibition is crucial in conditions like hypertension and inflammation. Further studies are needed to optimize the binding affinity and specificity of this compound for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the literature:

Key Findings and Implications

Thioether vs. Amide/Ester Stability: The target compound’s thioether linkage (C–S–C) is less prone to enzymatic hydrolysis compared to the ester group in ’s thiazolopyrimidine derivative or the amide bond in compound 6d .

Chlorophenyl Substituents :

Both the target compound and compound 6d feature chlorophenyl groups (2-chloro vs. 4-chloro), which increase lipophilicity and may promote hydrophobic interactions in target binding. However, the 2-chloro substitution in the target compound could introduce steric hindrance, affecting binding affinity compared to 6d’s 4-chloro analog .

Heterocyclic Diversity: The target’s pyran-isoxazole-thiadiazole framework contrasts with the thiazolopyrimidine () and thiadiazine-pyrazole () systems.

Synthetic Efficiency: Compound 6d was synthesized via amide coupling (84% yield), while ’s thiazolopyrimidine utilized a one-pot multi-component reaction.

Q & A

Basic: What synthetic strategies are recommended for constructing the multi-heterocyclic core of this compound?

The compound’s core integrates pyran, isoxazole, and 1,3,4-thiadiazole moieties. A stepwise approach is advised:

- Pyran ring formation : Use a Biginelli-like reaction (condensation of aldehydes, β-keto esters, and urea analogs) to assemble the 4-oxo-4H-pyran scaffold, as demonstrated in cyclization reactions of structurally related pyrimidinones .

- Isoxazole synthesis : Employ a 1,3-dipolar cycloaddition between nitrile oxides and alkynes, followed by chlorophenyl substitution via nucleophilic aromatic substitution .

- Thiadiazole linkage : Couple the 5-propionamido-1,3,4-thiadiazole subunit via a thioether bridge using Mitsunobu conditions (DIAD/TPP) to ensure regioselectivity .

Key validation: Monitor intermediates via HPLC and confirm regiochemistry by NOESY NMR .

Advanced: How can conflicting bioactivity data for similar thiadiazole-pyran hybrids be resolved?

Discrepancies in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects) often arise from:

- Structural nuances : Substituent positioning (e.g., 2-chlorophenyl vs. 4-fluorophenyl) alters steric and electronic interactions with targets. Compare docking poses using molecular dynamics simulations (e.g., PDB: 3LD6 for 14-α-demethylase) .

- Assay variability : Standardize cytotoxicity assays (e.g., MTT vs. resazurin) and use isogenic cell lines to minimize off-target effects. For example, thiadiazole derivatives in showed anti-inflammatory activity only in LPS-stimulated macrophages, not in baseline models .

Recommendation: Replicate studies under controlled conditions and validate target engagement via SPR or ITC .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

- Chromatography : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) to resolve degradation products, particularly hydrolyzed esters or thioethers .

- Spectroscopy :

- Stability testing : Perform accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolytic or oxidative pathways .

Advanced: How can reaction yields be optimized for the thioether linkage without side-product formation?

The thioether bridge (-S-CH2-) is prone to oxidation or elimination. Strategies include:

- Solvent optimization : Use degassed DMF under inert atmosphere to suppress disulfide formation .

- Catalyst screening : Pd(PPh3)4 enhances coupling efficiency for thiol-ene reactions (e.g., 85% yield in vs. 60% with CuI) .

- Byproduct mitigation : Add TEMPO (0.1 eq.) to quench radical intermediates and monitor via TLC (hexane:EtOAc 3:1) .

Basic: What in vitro models are suitable for preliminary evaluation of its biological activity?

- Antimicrobial : Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli MG1655) strains, with ciprofloxacin as a control .

- Anti-inflammatory : LPS-induced RAW 264.7 macrophages, measuring TNF-α/IL-6 via ELISA .

- Cytotoxicity : HepG2 or HEK293 cells, using IC50 values to gauge therapeutic index .

Advanced: How to address low solubility in pharmacokinetic studies?

The compound’s logP (~4.2) predicts poor aqueous solubility. Solutions:

- Prodrug design : Introduce phosphate esters at the pyran 3-OH group, as seen in for enhanced bioavailability .

- Nanoformulation : Use PEGylated liposomes (size: 100–150 nm, PDI <0.2) to improve circulation time .

- Co-solvents : Test cyclodextrin complexes (e.g., HP-β-CD) at 10–20% w/v in PBS (pH 7.4) .

Basic: What computational tools can predict binding modes of this compound?

- Docking : AutoDock Vina or Glide (Schrödinger) with homology models of target enzymes (e.g., COX-2 or CYP51) .

- ADMET prediction : SwissADME for permeability (Caco-2 >5 × 10^−6 cm/s) and toxicity alerts .

Advanced: How to reconcile discrepancies in spectral data for regioisomers?

Regioisomeric ambiguity (e.g., thiadiazole vs. oxadiazole positioning) can be resolved by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.